1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

Catalog No.
S665582
CAS No.
312-20-9
M.F
C7H4BrF3O2S
M. Wt
289.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

CAS Number

312-20-9

Product Name

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

IUPAC Name

1-bromo-4-(trifluoromethylsulfonyl)benzene

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

InChI

InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H

InChI Key

BRNFLBCPGQCBQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is a chemical compound characterized by a benzene ring substituted with a bromine atom at the 1-position and a trifluoromethanesulfonyl group (SO2CF3) at the 4-position. Its molecular formula is C₇H₄BrF₃O₂S, with a molecular weight of approximately 289.08 g/mol. The trifluoromethyl group is known for its strong electron-withdrawing properties due to the high electronegativity of fluorine atoms, which significantly influences the electronic characteristics of the molecule .

Organic Synthesis:

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, also known as 4-bromobenzotrifluoromethanesulfonyl chloride, is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a bromine atom and a trifluoromethanesulfonyl chloride group (SO2Cl(CF3)). The bromine atom can be readily substituted with various nucleophiles through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities onto the aromatic ring. [] Additionally, the trifluoromethanesulfonyl chloride group can be transformed into other useful functionalities, such as thiols, amides, or esters, further expanding its synthetic utility. []

Medicinal Chemistry:

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene has been explored as a potential building block for the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, while the versatile reactivity of the molecule allows for the incorporation of various pharmacophores. Studies have investigated its potential application in the development of anti-cancer agents, kinase inhibitors, and other therapeutic candidates. [, ]

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse functionalities onto the aromatic ring.
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethanesulfonyl group makes it susceptible to electrophilic attack, facilitating further functionalization.

The general reaction for nucleophilic substitution can be represented as follows:

text
4-BrC6H4SO2Cl + CF3SNa -> 4-BrC6H4SO2SCF3 + NaCl

Research indicates that 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene exhibits potential biological activity, particularly in medicinal chemistry. It has been explored as a building block for developing novel therapeutic agents, including anti-cancer agents and kinase inhibitors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Several synthesis methods have been reported for 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene:

  • Reaction of 4-Bromobenzenesulfonyl Chloride with Trifluoromethanethiolate: This method involves treating 4-bromobenzenesulfonyl chloride with trifluoromethanethiolate salt in the presence of a base.
  • Direct Bromination: Bromination of para-substituted benzenes followed by sulfonylation can also yield this compound.

These methods highlight its versatility as an intermediate in organic synthesis due to the presence of both bromine and trifluoromethanesulfonyl groups .

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene serves various applications in organic synthesis, including:

  • Building Block for Drug Development: Its unique structure allows for the modification and creation of new therapeutic agents.
  • Intermediate in Organic Synthesis: It is used to synthesize other complex compounds due to its reactive functional groups.
  • Research Tool: Utilized in studies exploring nucleophilic substitutions and electrophilic reactions .

Several compounds share structural similarities with 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-3-(trifluoromethyl)benzeneBromine at the 1-position and trifluoromethyl group at 3Different substitution pattern affecting reactivity
4-Bromobenzenesulfonyl chlorideContains a sulfonyl chloride instead of trifluoromethylMore reactive due to sulfonyl chloride
Trifluoromethanesulfonyl benzeneBenzene ring with only a trifluoromethanesulfonyl groupLacks bromine, altering its reactivity profile
1-Chloro-4-[(trifluoromethyl)sulfonyl]benzeneChlorine instead of bromineDifferent halogen affects nucleophilic substitution

The uniqueness of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene lies in its dual functionality, offering both nucleophilic and electrophilic sites for further chemical transformations, making it a valuable intermediate in organic synthesis and drug development .

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

312-20-9

Wikipedia

1-bromo-4-[(trifluoromethyl)sulfonyl]benzene

Dates

Modify: 2023-08-15

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